2-(5-Bromo-2-fluorophenyl)azetidine
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Overview
Description
2-(5-Bromo-2-fluorophenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)azetidine can be achieved through various methods. . This photochemical reaction is efficient for synthesizing functionalized azetidines. Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluorophenyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted azetidines, while oxidation and reduction reactions can lead to the formation of different azetidine derivatives .
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)azetidine involves its interaction with molecular targets and pathways. The azetidine ring’s significant ring strain and the presence of bromine and fluorine atoms contribute to its reactivity. These features enable the compound to participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different stability and reactivity compared to azetidines.
Uniqueness
2-(5-Bromo-2-fluorophenyl)azetidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the azetidine ring. This combination imparts distinct reactivity and stability, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C9H9BrFN |
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Molecular Weight |
230.08 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H9BrFN/c10-6-1-2-8(11)7(5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |
InChI Key |
DFJGIBAVMPLMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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